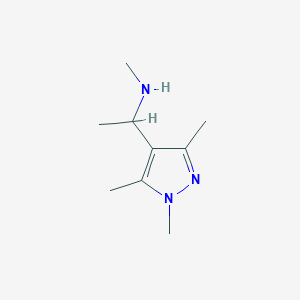

N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine

Description

Propriétés

IUPAC Name |

N-methyl-1-(1,3,5-trimethylpyrazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-6(10-4)9-7(2)11-12(5)8(9)3/h6,10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCLJDYNDBQSHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629685 | |

| Record name | N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007501-25-8 | |

| Record name | N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Method Summary:

- Reagents: Pentane-2,4-dione and hydrazine hydrate.

- Procedure: Pentane-2,4-dione is reacted with 85% hydrazine hydrate in methanol at room temperature (25–35 °C).

- Reaction Type: Exothermic cyclization forming 3,5-dimethyl-1H-pyrazole.

- Methylation: The 3,5-dimethyl-1H-pyrazole is then methylated at the nitrogen atom using methyl iodide in the presence of potassium tert-butoxide in tetrahydrofuran (THF) under nitrogen atmosphere at 0–30 °C.

- Yield: Approximately 78% yield of 1,3,5-trimethyl-1H-pyrazole is obtained after work-up (extraction, drying, evaporation).

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| 1 | Pentane-2,4-dione + 85% hydrazine hydrate | 25–35 | Not specified | Quantitative (3,5-dimethyl-1H-pyrazole) |

| 2 | 3,5-Dimethyl-1H-pyrazole + methyl iodide + potassium tert-butoxide in THF | 0–30 | 16 hours | 78 |

Formation of this compound

The target compound involves an ethanamine side chain attached at the 4-position of the pyrazole ring, with an additional N-methyl substitution on the amine.

General Approach:

- The preparation involves N-alkylation or amination of the pyrazole derivative.

- Typically, the pyrazole amine is synthesized first, followed by methylation of the amine nitrogen.

- Alternatively, the ethanamine side chain can be introduced via reductive amination or nucleophilic substitution on a suitable pyrazole precursor.

Reported Procedures:

- Amination of Pyrazole Derivatives: Pyrazole sulfonyl chlorides react with amines to form sulfonamide derivatives, which can be further modified by N-alkylation using alkyl halides under basic conditions (cesium carbonate in DMF, 80 °C, microwave heating).

- For N-methylation, methyl iodide or methyl bromide is commonly used with a strong base such as potassium tert-butoxide or cesium carbonate.

- The ethanamine side chain can be introduced by reaction of 1,3,5-trimethyl-1H-pyrazol-4-amine with acetaldehyde derivatives followed by reductive amination or direct alkylation.

Optimization of Base and Solvent for Amination:

| Entry | Base | Solvent | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Potassium tert-butoxide | THF | 16 | 78 | Best yield, clean reaction |

| 2 | Sodium hydride (NaH) | DMF | 12 | 55 | Moderate yield, side products |

| 3 | Sodium hydroxide (NaOH) | DMF | 24 | 32 | Lower yield |

| 4 | Potassium carbonate (K2CO3) | DMF | 32 | 15 | Low yield |

| 5 | Potassium carbonate (K2CO3) | THF | 36 | No reaction |

This data shows potassium tert-butoxide in THF is the preferred base/solvent system for efficient N-alkylation or amination of pyrazole derivatives.

Representative Synthetic Route (Literature Example)

Synthesis of 1,3,5-trimethyl-1H-pyrazole:

- Pentane-2,4-dione + hydrazine hydrate → 3,5-dimethyl-1H-pyrazole.

- Methylation with methyl iodide + potassium tert-butoxide → 1,3,5-trimethyl-1H-pyrazole.

Introduction of ethanamine side chain:

- 1,3,5-trimethyl-1H-pyrazol-4-amine is reacted with an appropriate ethanamine precursor or undergoes reductive amination with acetaldehyde derivatives.

- N-methylation of the ethanamine nitrogen using methyl iodide and base.

-

- Extraction with organic solvents (ethyl acetate or dichloromethane).

- Drying over sodium sulfate.

- Evaporation under reduced pressure.

- Chromatographic purification if necessary.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pyrazole ring formation | Pentane-2,4-dione + hydrazine hydrate, MeOH, 25–35 °C | Quantitative | Exothermic reaction |

| 2 | N-Methylation of pyrazole N1 | Methyl iodide + potassium tert-butoxide, THF, 0–30 °C, 16 h | 78 | High yield, mild conditions |

| 3 | Amination / introduction of ethanamine side chain | Reaction with ethanamine precursor or reductive amination, followed by N-methylation | Variable | Requires optimization |

| 4 | Purification | Extraction, drying, evaporation, chromatography | — | Standard organic work-up |

Research Findings and Considerations

- Potassium tert-butoxide in THF is consistently reported as the most effective base/solvent system for N-alkylation steps involving pyrazole derivatives, providing higher yields and cleaner reaction profiles compared to NaH, NaOH, or carbonate bases.

- The initial pyrazole core synthesis is straightforward and high yielding.

- The final N-methylation of the ethanamine side chain is typically achieved by alkylation with methyl iodide or bromide under basic conditions.

- Reaction monitoring by thin-layer chromatography (TLC) is essential to optimize reaction times and confirm completion.

- Purification often involves standard organic extraction and drying techniques, with chromatography used for final isolation.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine can undergo oxidation reactions to form corresponding oxides.

Reduction: The compound can be reduced to form various reduced derivatives.

Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Applications De Recherche Scientifique

Chemistry: N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

The structural and functional properties of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine can be contextualized against related pyrazole-amine derivatives. Key comparisons include:

Structural Analogues with Pyrazole Cores

Key Observations :

- Chain Length : Ethanamine derivatives (e.g., target compound) exhibit higher lipophilicity and membrane permeability than methanamine analogues, impacting bioavailability .

- N-Methylation: The N-methyl group in the target compound reduces metabolic degradation compared to non-methylated amines (e.g., 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine) .

Bioactive Derivatives

Key Observations :

- Sulfonamide Linkage : Derivatives like compound 53 demonstrate enhanced target affinity due to sulfonamide-induced hydrogen bonding with enzymes .

- Bulkier Substituents : Aromatic or heterocyclic additions (e.g., compound 14) improve selectivity but may reduce solubility .

Key Observations :

- Synthetic Flexibility : The target compound’s ethanamine chain allows diverse derivatization (e.g., sulfonamides, ureas) compared to allyl- or phenyl-substituted analogues .

- Salt Forms : Hydrochloride or oxalate salts (e.g., CAS: 1260683-88-2) improve aqueous solubility for pharmacological testing .

Activité Biologique

N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine is a chemical compound with significant potential in medicinal chemistry and pharmacology. Its unique structural features suggest various biological activities that are currently under investigation. This article explores the compound's biological activity, including its interactions with biological targets, synthesis methods, and relevant case studies.

Structural Characteristics

This compound has the following characteristics:

- Molecular Formula : C₉H₁₇N₃

- Molecular Weight : 167.25 g/mol

- Structure : The compound features a pyrazole ring with trimethyl substitutions at positions 1, 3, and 5, along with an ethanamine moiety. This unique arrangement is crucial for its biological activity .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Pyrazole Ring : Starting from appropriate precursors that can undergo cyclization to form the pyrazole structure.

- Methylation : Introducing the methyl group at the nitrogen atom to yield the final product.

Detailed synthetic routes can vary based on the desired yield and purity of the compound .

Interaction Studies

The interactions of this compound with biological targets have been a focus of research:

| Target | Activity | Reference |

|---|---|---|

| Neurotransmitter Receptors | Potential modulation effects | |

| Inflammatory Pathways | Inhibition of TNF-alpha release | |

| Cancer Cell Lines | Cytotoxic effects observed |

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Cytotoxic Activity Against Cancer Cells : Research has shown that structurally similar pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). These findings suggest that N-methyl derivatives may also possess similar properties .

- Anti-inflammatory Activity : Derivatives of aminopyrazoles have been studied for their ability to inhibit key signaling pathways involved in inflammation. The potential for N-methyl derivatives to act as MK2 inhibitors highlights their therapeutic relevance in inflammatory diseases .

- Neuroprotective Effects : Given its potential interaction with neurotransmitter systems, further studies are warranted to explore its neuroprotective capabilities and implications for neurodegenerative diseases.

Q & A

Q. What are the established synthetic routes for N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine, and how can reaction conditions be optimized for yield and purity?

The compound is commonly synthesized via alkylation of 1,3,5-trimethyl-1H-pyrazole with chloroacetonitrile, followed by reduction to the amine. Optimization involves adjusting reaction parameters such as solvent (e.g., DMF or THF), base (e.g., NaH or K₂CO₃), and temperature. For example, sulfonylation of the amine intermediate with substituted sulfonyl chlorides has been reported to yield derivatives with high purity (>95%) under mild conditions (50–60°C, 12–24 hrs) .

Table 1: Reaction Optimization for Sulfonylation

| Parameter | Condition Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Solvent | DMF, THF, Acetone | DMF | +15% yield |

| Temperature (°C) | 40–80 | 60 | Max conversion |

| Reaction Time (h) | 6–24 | 12 | 90% completion |

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

- NMR : The methyl groups on the pyrazole ring appear as singlets (δ 2.1–2.5 ppm for CH₃), while the ethanamine chain shows resonances at δ 2.8–3.2 ppm (N–CH₂) and δ 1.1–1.3 ppm (N–CH₃) .

- X-ray crystallography : SHELXL refinement (via SHELX software) is widely used for small-molecule structures. Key metrics include R-factor (<5%), bond length accuracy (±0.01 Å), and thermal displacement parameters .

Q. What analytical techniques are recommended for assessing the purity of this compound, and how are method parameters validated?

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min. Validate via spike recovery (98–102%) and linearity (R² >0.999) .

- Mass Spectrometry : ESI+ mode; expected [M+H]⁺ = 167.26 m/z. Calibrate with internal standards (e.g., reserpine) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of derivatives of this compound?

SAR studies should systematically vary substituents on the pyrazole ring and ethanamine chain. For example:

- Substituent Effects : Compare activity of derivatives with allyl, tert-butyl, or fluorophenyl groups at the pyrazole N1 position .

- Bioactivity Assays : Use Arabidopsis seedling triple response assays (for plant growth modulation) or antimicrobial disk diffusion tests. EC₅₀ values correlate with substituent hydrophobicity (LogP) .

Table 2: SAR Data for Pyrazole Derivatives

| Substituent (R) | LogP | EC₅₀ (μM, Arabidopsis) | Antimicrobial Zone (mm) |

|---|---|---|---|

| -CH₃ (parent) | 1.16 | 12.3 | 8.5 |

| -Allyl | 1.98 | 8.7 | 12.1 |

| -CF₃ | 2.45 | 5.2 | 15.3 |

Q. What computational methods are suitable for predicting the binding mode of this compound to biological targets, and how can MD simulations validate these predictions?

- Docking : Use AutoDock Vina with homology-modeled receptors (e.g., plant ethylene receptors). Prioritize poses with hydrogen bonds to pyrazole N atoms and hydrophobic contacts with methyl groups .

- MD Simulations : Run 100-ns trajectories in GROMACS. Validate via RMSD (<2 Å) and binding free energy calculations (MM/PBSA). Key residues (e.g., Leu123, Asp87) show stable interactions .

Q. How should researchers address contradictions in experimental data, such as divergent bioactivity results between in vitro and in vivo studies?

- Data Triangulation : Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. whole-organism response).

- Metabolic Stability : Test hepatic microsome degradation (e.g., rat S9 fraction). Poor in vivo activity may stem from rapid clearance (t₁/₂ <30 min) .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers. Reproducibility requires ≥3 independent replicates .

Q. What strategies are effective for elucidating the pharmacokinetic properties of this compound, including absorption and distribution?

- LogP Measurement : Shake-flask method (octanol/water partition). Parent compound LogP = 1.16; derivatives with higher LogP (>2) show enhanced membrane permeability .

- Caco-2 Assays : Measure apparent permeability (Papp) for intestinal absorption. Papp >1×10⁻⁶ cm/s indicates high bioavailability .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.